Terminal Alkyne Functional Handle Presence: Differential Reactivity vs. Saturated Side Chain Analogs
The target compound contains a terminal alkyne (C≡CH) on the N-butyl side chain, enabling copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactivity. In contrast, the unsubstituted parent 2-methylthiazole-4-carboxamide (CAS 31825-95-3) and the vast majority of commercial 2-methylthiazole-4-carboxamide derivatives lack any alkyne functionality. The Sigma-Aldrich safety information sheet documents that this compound has been employed as a reactant for synthesizing SMN protein modulators, hNav1.7 inhibitors, and iNOS modulators, indicating its demonstrated utility as a synthetic intermediate in drug discovery campaigns [1].
| Evidence Dimension | Presence of terminal alkyne functional group |
|---|---|
| Target Compound Data | Terminal alkyne present (but-3-yn-1-yl side chain); InChIKey PJWKUZLOCKWWAG-UHFFFAOYSA-N [1] |
| Comparator Or Baseline | 2-Methylthiazole-4-carboxamide (CAS 31825-95-3): No terminal alkyne present (C5H6N2OS, unsubstituted primary amide) |
| Quantified Difference | Binary (present vs. absent); enables CuAAC click conjugation exclusively in target compound |
| Conditions | Structural analysis via InChIKey and chemical formula comparison |
Why This Matters
The terminal alkyne handle enables modular assembly of probe libraries, bioconjugates, and SAR arrays that are inaccessible using alkyne-deficient analogs, directly impacting synthetic route design and procurement specification for medicinal chemistry workflows.
- [1] Sigma-Aldrich. (n.d.). N-(but-3-yn-1-yl)-2-methylthiazole-4-carboxamide (Product Safety Information). View Source
